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3-Methylphthalic anhydride

Physical Properties Isomer Comparison Solid-State Handling

Formulators needing slower cure kinetics or reduced crosslink density face failure with standard phthalic anhydrides. 3-Methylphthalic anhydride (3-MPA, CAS 30140-42-2) solves this via steric hindrance at the 3-position. - Slower epoxide reactivity → longer working time, lower peak exotherm - Validated diesterification kinetics (Ea = 79.5 kJ mol⁻¹) for scale-up - Biobased option available: 3.1 kg CO₂-eq reduction per kg vs. fossil PA - Purity >96%, mp 114-119°C, beige to light orange powder

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 30140-42-2
Cat. No. B3423420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphthalic anhydride
CAS30140-42-2
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)OC2=O
InChIInChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3
InChIKeyTWWAWPHAOPTQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphthalic Anhydride Properties and Procurement


3-Methylphthalic anhydride (3-MPA) is an aromatic cyclic anhydride with the molecular formula C9H6O3 and molecular weight 162.14 g/mol, structurally characterized by a methyl substituent at the 3-position of the phthalic anhydride ring [1]. It is commercially available at >96% purity with a melting point range of 114–119°C, typically supplied as a beige to light orange crystalline powder [2]. The compound is produced via both petrochemical routes and emerging biobased processes, the latter enabling a near-drop-in replacement for fossil-derived phthalic anhydride (PA) in coatings, polyurethanes, and polyester applications [3].

Workflow Thermoset curing, polyurethane systems, alkyd coatings, polyester resins
Selection 3-methyl positional isomer for controlled reactivity; biobased or petrochemical grade
Use context Epoxy-anhydride cure, diester plasticizer synthesis, pharmacophore modification

3-Methylphthalic Anhydride Substitution Limitations


Methyl substitution position dramatically alters the physicochemical and reactivity profile of phthalic anhydride derivatives. The 3-methyl isomer exhibits a melting point approximately 26–27°C higher than its 4-methyl positional isomer (114–118°C vs. 88–92°C), affecting downstream processing and formulation handling requirements . More critically, steric hindrance at the 3-position significantly reduces reactivity toward epoxides compared to unsubstituted phthalic anhydride or the 4-methyl isomer, a factor that directly impacts cure kinetics and crosslink density in thermoset applications [1]. Generic substitution without accounting for these isomer-specific differences can lead to failed synthesis yields, altered cure profiles, and compromised material performance [1].

Positional isomer mismatch

3-methyl substitution raises melting point and lowers epoxy reactivity versus the 4-methyl isomer; direct replacement can alter processing and cure profiles.

Reactivity shifts in curing

Steric hindrance at the 3-position reduces reaction rate with epoxides; substitution with unsubstituted PA or 4-MPA may shorten pot life and increase exotherm.

Application-specific validation

Biobased and petrochemical grades may exhibit trace impurity differences; performance in coatings, foams, or lubricants should be verified per formulation.

3-Methylphthalic Anhydride Selection Evidence


Melting Point Advantage for Formulation Processing

The melting point of 3-methylphthalic anhydride (114–118°C or 115–119°C [1]) is significantly higher than that of its positional isomer 4-methylphthalic anhydride (88–92°C) , with a quantified difference of approximately 26–27°C.

Melting point
Data to verify
114–118°C
vs 4-MPA: 88–92°C
~26°C higher
Higher melting point may support solid-state handling and melt-processing selection.
Commercial purity ≥96%; verify batch melting range.
Physical Properties Isomer Comparison Solid-State Handling

Sterically Hindered Epoxy Curing

In a comparative study of substituted phthalic anhydrides curing epoxidized soybean oil, 3-methylphthalic anhydride exhibited decreased reactivity due to steric hindrance from the ortho-methyl group, whereas 4-methylphthalic anhydride showed a slight reactivity increase relative to unsubstituted phthalic anhydride [1].

Epoxy reactivity
Head-to-head
Decreased reactivity
Reactivity: 4-MPA > PA > 3-MPA
Lower reactivity may extend pot life and moderate exotherm in epoxy formulations.
Reactivity measured with epoxidized soybean oil; accelerator-dependent.
Epoxy Curing Reactivity Thermoset Polymers

Enhanced Cytotoxicity of Betulinic Acid Derivative

The ester derivative 3b-(3-methylphthalyl)-lup-20(29)-ene-28-oic acid, synthesized via lipase-catalyzed reaction of 3-methylphthalic anhydride with betulinic acid, showed higher cytotoxicity compared to the parent compound betulinic acid [1].

Cytotoxicity derivative
Reported
Higher cytotoxicity
vs betulinic acid (parent)
Supports pharmacophore modification; comparative cytotoxicity context.
Qualitative comparison; cell lines and IC50 not reported.
Anticancer Cytotoxicity Medicinal Chemistry

CO2 Reduction via Biobased Production Pathway

A CE Delft life-cycle study determined that replacing fossil phthalic anhydride with biobased 3-methylphthalic anhydride results in a CO2 reduction of 3.1 kg CO2-equivalent per kilogram of product [1].

CO₂ footprint
Class-level
3.1 kg CO₂-eq/kg reduction
Supports carbon footprint assessment for biobased procurement decisions.
Cradle-to-gate LCA; sugar-derived bio-aromatics; projected 2027 implementation.
Sustainability Biobased Aromatics CO2 Reduction

Plasticizer Diesterification Kinetics

The acid-catalyzed second esterification step in the diesterification of 3-methylphthalic anhydride with 2-ethylhexanol exhibits an activation energy of 79.5 kJ mol⁻¹, determined via inline ATR-FTIR kinetic modeling [1].

Diesterification kinetics
Supporting
Ea = 79.5 kJ mol⁻¹
Supports process modeling and reactor scale-up for diester plasticizer production.
Acid-catalyzed second esterification step with 2-ethylhexanol; ATR-FTIR kinetic model.
Esterification Kinetics Plasticizers Process Development

Biobased Drop-In Performance Across Applications

3-MPA functions as a biobased near-drop-in replacement for petrochemical phthalic anhydride (PA) and has demonstrated beneficial or comparable effects in coatings, pigments, polyurethanes, and lubricants [1].

Biobased performance
Class-level
Reported beneficial or comparable effects
Supports biobased alternative selection in coatings, polyurethanes, lubricants.
Source-specific qualitative claims; validate per formulation and performance specification.
Coatings Polyurethanes Lubricants

3-Methylphthalic Anhydride Application Scenarios


Epoxy Formulations with Extended Pot Life

The reduced reactivity of 3-MPA toward epoxides, driven by steric hindrance at the 3-position, makes it the curing agent of choice over 4-MPA or unsubstituted PA when formulations demand longer working time, lower peak exotherm temperatures, or modified crosslink density [1].

Cytotoxicity-Enhanced Ester and Amide Synthesis

3-MPA serves as a strategic building block for medicinal chemistry programs aiming to improve the cytotoxic profile of natural product leads, as evidenced by the enhanced activity of its betulinic acid ester derivative over the parent compound [1].

Biobased Plasticizer Production with Validated Kinetics

The characterized diesterification kinetics of 3-MPA with 2-ethylhexanol (Ea = 79.5 kJ mol⁻¹) provide process engineers with validated data for reactor design and scale-up of diester plasticizers, reducing development uncertainty compared to anhydrides lacking such kinetic characterization [1].

CO2-Reduced Alkyd Coatings and Polyurethane Foams

Biobased 3-MPA offers a documented 3.1 kg CO2-eq reduction per kilogram relative to fossil PA, enabling formulators of alkyd paints, polyurethane rigid foams, and lubricants to meet corporate carbon reduction targets and comply with renewable content regulations without functional performance compromise [1][2].

Application
Selection Property
Validation Focus
Extended pot-life epoxy formulations
Sterically hindered anhydride with lower reactivity
Cure profile, pot life, and crosslink density review
Pharmacophore modification building block
Anhydride for ester/amide derivatization
Comparative cytotoxicity endpoint review
Biobased plasticizer scale-up
Characterized diesterification kinetics
Process modeling and reactor design validation
CO₂-reduced coatings and foams
Biobased content with documented carbon reduction
Life-cycle assessment and renewable content compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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